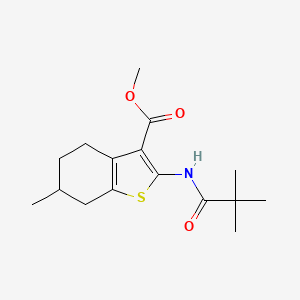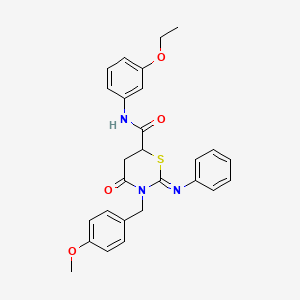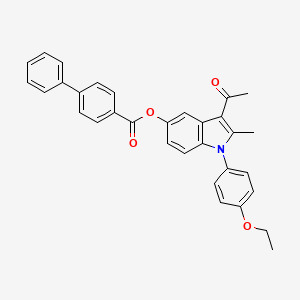![molecular formula C19H23N3O3 B11677011 2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol](/img/structure/B11677011.png)
2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a phenolic core substituted with methoxy groups and a piperazine moiety, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol typically involves the following steps:
Formation of the Phenolic Core: The phenolic core can be synthesized through the methylation of a suitable phenol derivative using methanol and a base such as sodium hydroxide.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a phenylpiperazine derivative reacts with the phenolic core under basic conditions.
Formation of the Imino Linkage: The final step involves the formation of the imino linkage through a condensation reaction between the phenolic core and the piperazine derivative in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The phenolic core can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The imino linkage can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenolic derivatives.
科学的研究の応用
2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with specific chemical or physical properties.
作用機序
2,6-ジメトキシ-4-[(E)-[(4-フェニルピペラジン-1-YL)イミノ]メチル]フェノールの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。フェノールコアとピペラジン部分は、水素結合、疎水性相互作用、またはπ-πスタッキングによって活性部位と相互作用できます。これらの相互作用は、標的の活性を調節し、様々な生物学的効果をもたらします。
類似の化合物:
- 4-アリル-2,6-ジメトキシフェノール
- 2,6-ジメトキシ-4-メチルフェノール
- 2,6-ジメトキシ-4-(プロプ-1-エン-1-イル)フェノール
比較:
- 4-アリル-2,6-ジメトキシフェノール: 類似のフェノールコアですが、ピペラジン部分の代わりにアリル基があります。反応性と生物活性は異なります。
- 2,6-ジメトキシ-4-メチルフェノール: 類似のフェノールコアですが、メチル基があります。それほど複雑ではなく、用途も異なります。
- 2,6-ジメトキシ-4-(プロプ-1-エン-1-イル)フェノール: 類似のフェノールコアですが、プロペニル基があります。化学的性質と潜在的な用途が異なります。
2,6-ジメトキシ-4-[(E)-[(4-フェニルピペラジン-1-YL)イミノ]メチル]フェノールは、独特の官能基の組み合わせにより、独特の化学的および生物学的特性を付与し、際立っています。
類似化合物との比較
- 4-Allyl-2,6-dimethoxyphenol
- 2,6-Dimethoxy-4-methylphenol
- 2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol
Comparison:
- 4-Allyl-2,6-dimethoxyphenol: Similar phenolic core but with an allyl group instead of the piperazine moiety. It has different reactivity and biological activity.
- 2,6-Dimethoxy-4-methylphenol: Similar phenolic core but with a methyl group. It is less complex and has different applications.
- 2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: Similar phenolic core but with a propenyl group. It has different chemical properties and potential applications.
2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C19H23N3O3 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
2,6-dimethoxy-4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-12-15(13-18(25-2)19(17)23)14-20-22-10-8-21(9-11-22)16-6-4-3-5-7-16/h3-7,12-14,23H,8-11H2,1-2H3/b20-14+ |
InChIキー |
LHNFFGQIUILGJP-XSFVSMFZSA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/N2CCN(CC2)C3=CC=CC=C3 |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C=NN2CCN(CC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11676933.png)

![2-(thiophen-2-yl)-N'-[(Z)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11676954.png)
![(5Z)-5-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676960.png)
![propyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}benzoate](/img/structure/B11676969.png)


![N'-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide](/img/structure/B11676981.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11676993.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-phenylmethylidene]acetohydrazide](/img/structure/B11677001.png)

![(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677019.png)

![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11677023.png)
